

Spectral Data Analysis of 5-Acetonyl-2-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Acetonyl-2-methoxybenzene sulfonamide

Cat. No.: B121954

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Acetonyl-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds, including Tamsulosin. Due to the limited availability of public domain raw spectral data, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, adaptable experimental protocols for its synthesis and characterization are also provided.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 5-Acetonyl-2-methoxybenzenesulfonamide. These predictions are derived from the analysis of related 2-methoxybenzenesulfonamide derivatives and substituted acetophenones.

Table 1: Predicted ^1H NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	Ar-H (ortho to SO ₂ NH ₂)
~7.5 - 7.6	dd	1H	Ar-H (ortho to acetonyl)
~7.0 - 7.1	d	1H	Ar-H (ortho to OCH ₃)
~4.8 - 5.2	s (broad)	2H	SO ₂ NH ₂
~3.9	s	3H	OCH ₃
~3.7	s	2H	CH ₂ C=O
~2.2	s	3H	C(=O)CH ₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

Chemical Shift (δ , ppm)	Assignment
~206 - 208	C=O
~155 - 157	Ar-C-OCH ₃
~135 - 137	Ar-C-SO ₂ NH ₂
~131 - 133	Ar-CH
~129 - 131	Ar-C-CH ₂ C=O
~128 - 130	Ar-CH
~112 - 114	Ar-CH
~56	OCH ₃
~49 - 51	CH ₂ C=O
~29 - 31	C(=O)CH ₃

Solvent: CDCl_3 or DMSO-d_6 .

Table 3: Predicted Infrared (IR) Spectral Data of 5-Acetyl-2-methoxybenzenesulfonamide

Wavenumber (cm^{-1})	Intensity	Assignment
~3350 - 3250	Medium, Sharp	N-H stretching (asymmetric and symmetric)
~3100 - 3000	Medium	Aromatic C-H stretching
~2950 - 2850	Medium	Aliphatic C-H stretching
~1715	Strong	C=O stretching (ketone)
~1600, ~1480	Medium to Strong	Aromatic C=C stretching
~1340, ~1160	Strong	S=O stretching (asymmetric and symmetric)
~1250	Strong	Ar-O-C stretching
~900	Strong	N-S stretching

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry (MS) Data of 5-Acetyl-2-methoxybenzenesulfonamide

m/z	Interpretation
243.06	$[\text{M}]^+$, Molecular Ion
228.04	$[\text{M} - \text{CH}_3]^+$
186.03	$[\text{M} - \text{CH}_2\text{C}(\text{O})\text{CH}_3]^+$
164.03	$[\text{M} - \text{SO}_2\text{NH}_2]^+$
107.05	$[\text{C}_7\text{H}_7\text{O}]^+$
79.96	$[\text{SO}_2\text{NH}]^+$
43.02	$[\text{CH}_3\text{CO}]^+$

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and spectral analysis of 5-Acetyl-2-methoxybenzenesulfonamide.

Synthesis of 5-Acetyl-2-methoxybenzenesulfonamide

This procedure outlines the synthesis from the corresponding sulfonyl chloride.

Materials:

- 5-Acetyl-2-methoxybenzenesulfonyl chloride
- Ammonium hydroxide solution (28-30%)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane
- Ethyl acetate

Procedure:

- Dissolve 5-Acetyl-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq) dropwise with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

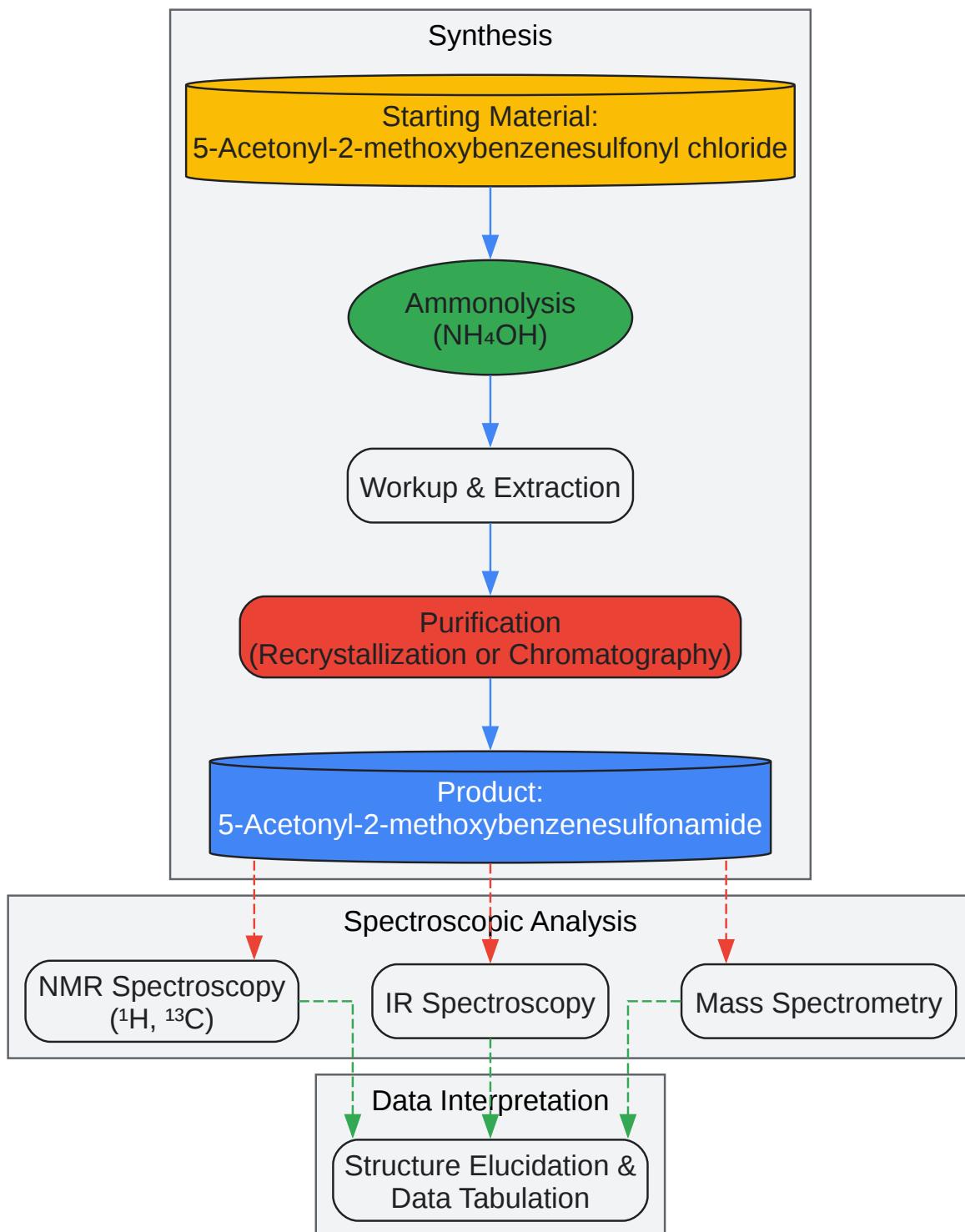
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: 400 MHz or 500 MHz NMR Spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Data Acquisition: Acquire ^1H NMR and ^{13}C NMR spectra at room temperature.

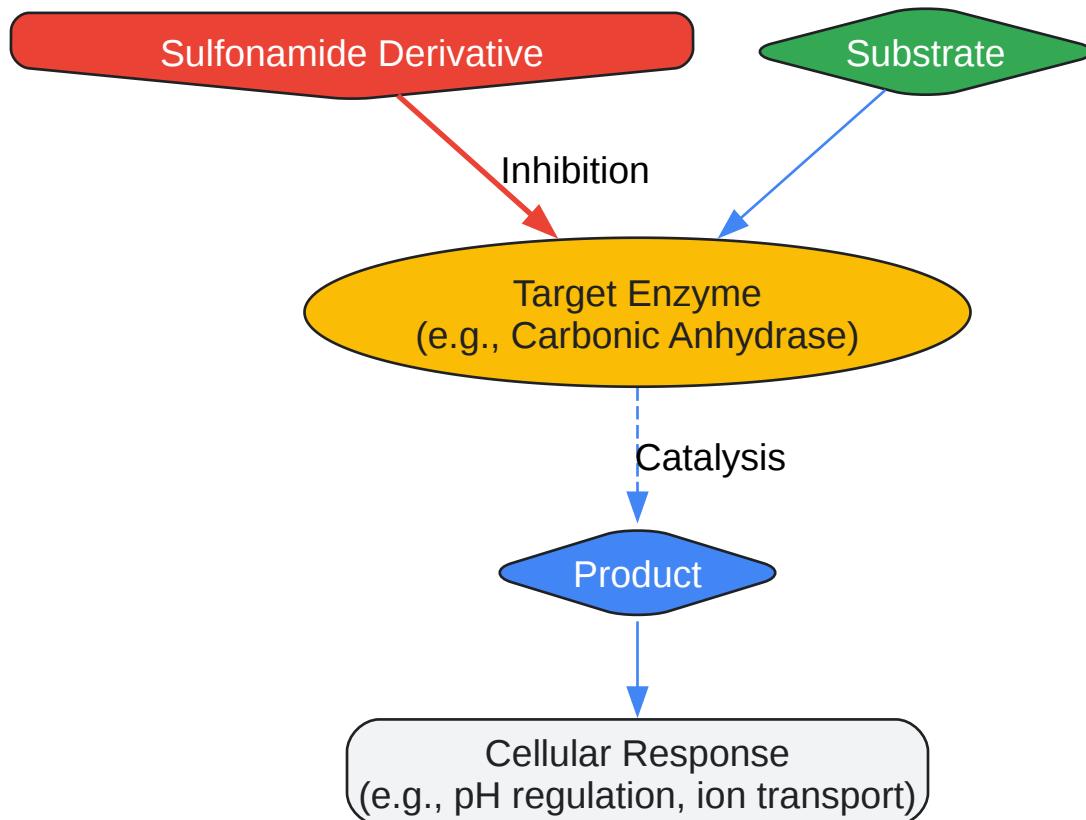
Infrared (IR) Spectroscopy:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.


Mass Spectrometry (MS):

- Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).


Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of sulfonamides.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and analysis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Data Analysis of 5-Acetonyl-2-methoxybenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121954#5-acetonyl-2-methoxybenzenesulfonamide-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com